molecular formula C₂H₃K₂OPS₃ B612773 125366-42-9 CAS No. 125366-42-9

125366-42-9

Cat. No.: B612773
CAS No.: 125366-42-9
M. Wt: 248.41
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Description

The compound with the CAS number 125366-42-9 is known as Ac-MBP 1-11. It is a short peptide sequence that serves as the major encephalitogenic epitope in myelin basic protein. This compound is significant in the study of multiple sclerosis and other demyelinating diseases due to its role in inducing experimental autoimmune encephalomyelitis, a model for human multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ac-MBP 1-11 is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: The industrial production of Ac-MBP 1-11 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Ac-MBP 1-11 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA, and DMF (Dimethylformamide) as the solvent.

    Cleavage and Deprotection: Trifluoroacetic acid, water, and scavengers like triisopropylsilane and ethanedithiol.

Major Products Formed: The major product formed is the Ac-MBP 1-11 peptide itself, with a sequence of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-COOH .

Scientific Research Applications

Ac-MBP 1-11 is extensively used in scientific research, particularly in the fields of immunology and neurology. Its primary application is in the study of multiple sclerosis, where it is used to induce experimental autoimmune encephalomyelitis in animal models. This helps researchers understand the pathogenesis of multiple sclerosis and test potential therapeutic interventions .

In addition to its role in multiple sclerosis research, Ac-MBP 1-11 is used to study T-cell responses and the mechanisms of autoimmunity. It serves as a model antigen to investigate how the immune system recognizes and responds to self-antigens, providing insights into autoimmune diseases .

Mechanism of Action

Ac-MBP 1-11 exerts its effects by acting as an antigen that is recognized by T-cells. When introduced into an organism, it is processed and presented by antigen-presenting cells to T-cells. This interaction activates the T-cells, leading to an immune response against the myelin basic protein. The activated T-cells cross the blood-brain barrier and initiate an inflammatory response in the central nervous system, resulting in demyelination and neurological deficits characteristic of multiple sclerosis .

Comparison with Similar Compounds

    MBP 1-9: Another peptide derived from myelin basic protein, but shorter in sequence.

    PLP 139-151: A peptide derived from proteolipid protein, another component of the myelin sheath.

    MOG 35-55: A peptide derived from myelin oligodendrocyte glycoprotein, also involved in demyelinating diseases.

Uniqueness: Ac-MBP 1-11 is unique due to its specific sequence and its role as a dominant encephalitogenic epitope in myelin basic protein. This makes it particularly valuable in the study of multiple sclerosis and other demyelinating diseases, as it closely mimics the immune response seen in these conditions .

Properties

CAS No.

125366-42-9

Molecular Formula

C₂H₃K₂OPS₃

Molecular Weight

248.41

sequence

One Letter Code: Ac-ASQKRPSQRSK

Origin of Product

United States

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